N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide is a complex organic compound with a molecular formula of C16H15Cl3N2O4S This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a trichlorophenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonyl chloride intermediate.
Coupling with glycine derivative: The sulfonyl chloride intermediate is then coupled with a glycine derivative in the presence of a base to form the desired glycinamide compound.
Introduction of the trichlorophenyl group:
Industrial Production Methods
Industrial production of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as signal transduction, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide
Uniqueness
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O4S/c1-21(26(23,24)11-5-3-10(25-2)4-6-11)9-16(22)20-15-8-13(18)12(17)7-14(15)19/h3-8H,9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRAHWYENPKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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